4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid
Description
Significance of Bicyclo[2.1.1]hexane Scaffolds in Modern Organic Chemistry Research
In contemporary medicinal chemistry, there is a significant trend known as "escaping from flatland," which advocates for moving away from planar, two-dimensional aromatic structures towards more complex, three-dimensional (sp³-rich) molecular architectures. nih.gov Bicyclo[2.1.1]hexane (BCH) scaffolds are at the forefront of this movement. researchgate.net These rigid, strained bicyclic systems serve as valuable building blocks due to their well-defined three-dimensional structures and conformational constraints. enamine.net
A primary application of the BCH scaffold is as a bioisostere, a chemical substituent that can replace another group without significantly affecting the target biological activity. Specifically, disubstituted bicyclo[2.1.1]hexanes have been successfully employed as saturated mimics of ortho- and meta-substituted benzene (B151609) rings. researchgate.netenamine.net This replacement of a flat aromatic ring with a 3D saturated core can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates, such as enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity. nih.govresearchgate.net For instance, the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of known fungicides has yielded patent-free analogs with high antifungal activity. nih.govrsc.org
The utility of BCH scaffolds stems from their ability to position substituents with precise spatial vectors that can mimic the geometry of substituted arenes, thereby maintaining crucial interactions with biological targets. researchgate.netresearchgate.net The development of synthetic routes, including intramolecular [2+2] cycloadditions and the functionalization of bicyclo[1.1.0]butanes, has made these valuable scaffolds more accessible for research and development. rsc.org
Table 1: Comparison of Bicyclo[2.1.1]hexane Scaffolds and Benzene Rings as Bioisosteres
| Feature | Benzene Ring | Bicyclo[2.1.1]hexane (BCH) Scaffold | Significance in Drug Design |
| Geometry | Planar (2D) | Three-Dimensional (3D) | BCH introduces sp³-rich character, improving spatial complexity. nih.gov |
| Bioisosterism | N/A | Saturated mimic of ortho- and meta-substituted benzenes. researchgate.net | Allows for patent-free analogs and exploration of new chemical space. nih.govrsc.org |
| Conformation | Rigid, planar | Conformationally constrained, rigid 3D structure. | Provides precise control over the orientation of substituents. enamine.net |
| Physicochemical Properties | Often associated with high lipophilicity and metabolic liability (e.g., oxidation). | Can improve aqueous solubility and metabolic stability. researchgate.net | Leads to better pharmacokinetic profiles (ADME properties). nih.gov |
| Synthetic Access | Well-established methodologies. | Increasingly accessible via modern methods like photocycloadditions. rsc.orgnih.gov | Growing availability enables broader application in discovery programs. |
Role of Fluorination in Strained Bridged Ring Systems
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule. Its small size means it rarely introduces significant steric hindrance, allowing it to function as a hydrogen isostere. benthamscience.com When incorporated into strained bridged ring systems like bicyclo[2.1.1]hexane, fluorination can profoundly influence the molecule's conformation, electronics, and metabolic stability. acs.org
The effects of fluorination are multifaceted:
Modulation of Physicochemical Properties : Fluorine can alter a molecule's lipophilicity, pKa (acidity/basicity), and metabolic stability. nih.govrsc.orgresearchgate.net By blocking sites susceptible to metabolic oxidation, fluorine can prolong a drug's half-life. nih.gov
Conformational Control : In cyclic and bicyclic systems, fluorine exerts powerful stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions. researchgate.netnih.gov These forces can stabilize specific conformations, thereby pre-organizing the molecule for optimal binding to its biological target. rsc.org This is particularly impactful in rigid scaffolds where conformational freedom is already limited.
Enhanced Binding Affinity : The polarized C-F bond can engage in favorable non-covalent interactions with biological targets, including hydrogen bonds (to C-F-H), dipole-dipole, and charge-dipole interactions, potentially increasing binding affinity and potency. benthamscience.comresearchgate.net
Ring-opening fluorination reactions of strained systems are an area of active research, highlighting the unique reactivity that these scaffolds exhibit. rsc.orgresearchgate.net The strategic placement of fluorine on a strained, 3D scaffold like bicyclo[2.1.1]hexane is a powerful tactic for fine-tuning pharmacokinetic properties and creating novel, high-value molecular entities for drug discovery. acs.orgacs.org
Table 2: Key Effects of Fluorination in Drug Design
| Effect | Description | Impact on Bioactive Molecules |
| Metabolic Stability | The strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by P450 enzymes). | Blocks metabolically labile sites, increasing the compound's in vivo half-life. nih.gov |
| Lipophilicity (logP) | Fluorine substitution can increase or decrease lipophilicity depending on the molecular context. | Modulates permeability across biological membranes and can improve absorption and distribution. benthamscience.comresearchgate.net |
| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and basic amines. | Adjusts the ionization state of a drug at physiological pH, affecting solubility and target engagement. nih.govresearchgate.net |
| Conformation | Induces stereoelectronic effects (e.g., gauche effect, hyperconjugation) that favor specific molecular shapes. | Can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. researchgate.netrsc.org |
| Binding Interactions | The polarized C-F bond can participate in hydrogen bonds, dipole-dipole, and other electrostatic interactions. | Can introduce new, favorable interactions with the target protein, enhancing binding affinity and potency. benthamscience.com |
Historical Development of Research on Fluorinated Bicyclo[2.1.1]hexane Derivatives
While the field of organofluorine chemistry has a long history dating back to the 19th century, the synthesis and study of fluorinated bicyclo[2.1.1]hexane derivatives is a comparatively recent development. nih.gov The historical progression has been driven by the dual challenges of constructing the strained bicyclic core and then introducing fluorine selectively.
Early research focused primarily on the synthesis of the parent hydrocarbon scaffolds. The development of practical methods for creating the bicyclo[2.1.1]hexane skeleton, such as photochemical [2+2] cycloadditions of 1,5-dienes, paved the way for subsequent functionalization. The evolution of fluorinating agents, particularly electrophilic N-F reagents like Selectfluor®, provided the necessary tools for introducing fluorine into complex molecules. beilstein-journals.orgresearchgate.net
Significant research into fluorinated bridged bicyclic compounds has gained momentum in the 21st century. d-nb.info Much of the foundational work has focused on related scaffolds, such as fluorinated bicyclo[1.1.1]pentanes (BCPs) and heterocyclic analogs like 2-azabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes. researchgate.netd-nb.inforesearchgate.net Until recently, the incorporation of fluorine into many sp³-rich bioisosteric structures was described as "conspicuously elusive," with a high demand for new synthetic strategies. acs.org The historical development is therefore characterized not by a long timeline of incremental discoveries, but by a recent surge in activity enabled by modern synthetic methods, reflecting the current high value placed on these motifs in medicinal chemistry.
Current Research Landscape for Fluorinated Bicyclo[2.1.1]hexane Carboxylic Acid Scaffolds
The current research landscape is dynamic, with a strong focus on developing novel and efficient synthetic pathways to access fluorinated bicyclo[2.1.1]hexane derivatives, including those bearing a carboxylic acid group. This functionality is particularly valuable as it serves as a versatile chemical handle for further modification, such as amide bond formation in drug candidates.
Recent synthetic advancements include:
Photochemical Cycloadditions : Visible light-mediated intramolecular [2+2] photocycloadditions are being used to construct the BCH core with diverse substitution patterns, including those with fluorine atoms on the bridges. researchgate.netnih.gov In 2024, a photochemical strategy was unveiled for activating gem-difluorodienes for [2π + 2σ] cycloaddition with bicyclo[1.1.0]butanes, providing access to a range of gem-difluorobicyclo[2.1.1]hexane scaffolds. acs.orgacs.org
Late-Stage Functionalization : Methodologies are being developed to modify existing BCH scaffolds. For example, a fluorine-substituted linker containing two carboxylic acid groups was synthesized from a bicyclo[2.1.1]hexane carboxylic acid precursor, demonstrating a route to bifunctional building blocks. rsc.org
Heterobicyclic Analogues : There is significant interest in fluorinated heteroatom-containing bicyclo[2.1.1]hexanes. A gram-scale synthesis of 4-(di-/trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes, including carboxylic acid derivatives, was recently reported. researchgate.netenamine.net
A key aspect of current research involves the detailed characterization of these novel compounds. Experimental measurements of physicochemical properties, such as pKa and lipophilicity (logP), are being performed to understand the precise impact of fluorination on the bicyclic scaffold. researchgate.netenamine.net This data is crucial for validating their potential as bioisosteres and for guiding their incorporation into drug discovery programs. Virtual libraries of these fluorinated scaffolds are also being generated to assess their "lead-likeness" and potential for exploring novel chemical space. researchgate.netenamine.net
Table 3: Examples of Recently Developed Fluorinated Bicyclo[2.1.1]hexane Scaffolds
| Compound Class | Synthetic Method | Key Features | Year Reported |
| gem-Difluorobicyclo[2.1.1]hexanes | Photochemical [2π + 2σ] cycloaddition of gem-difluorodienes and bicyclo[1.1.0]butanes. | Provides access to bridge-difluorinated BCHs with post-transformable handles. acs.orgacs.org | 2024 |
| 1,2-Disubstituted Fluorinated BCHs | Photocycloaddition followed by functional group manipulation. | Synthesis of a fluorine-substituted dicarboxylic acid linker for medicinal chemistry. rsc.org | 2023 |
| Bridge-Tetrafluorinated BCHs | Visible light-mediated photocatalytic [2+2] cycloaddition of 1,5-hexadienes. | Creates highly fluorinated BCHs with substituent geometries not found in aromatic space. nih.gov | 2023 |
| 4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes | Multi-step synthesis involving iodocyclization. | Provides fluorinated proline and phenyl isosteres; includes carboxylic acid derivatives. researchgate.netenamine.net | 2021 |
| Monofluoromethyl-2-oxabicyclo[2.1.1]hexane Derivatives | Multi-step synthesis from (3-methylenecyclobutyl)methanol followed by fluorination. | Synthesis of fluorinated oxa-analogues of BCHs. d-nb.info | 2021 |
Structure
3D Structure
Properties
CAS No. |
2624126-84-5 |
|---|---|
Molecular Formula |
C7H9FO2 |
Molecular Weight |
144.14 g/mol |
IUPAC Name |
4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H9FO2/c8-7-1-4(2-7)5(3-7)6(9)10/h4-5H,1-3H2,(H,9,10) |
InChI Key |
DUEPHXZJPINWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Total Synthesis Strategies of Bicyclo[2.1.1]hexane Systems
The construction of the strained bicyclo[2.1.1]hexane core is a significant synthetic challenge. Methodologies for its synthesis are diverse, often leveraging photochemical reactions, rearrangements of larger bicyclic systems, or strain-release-driven transformations of highly energetic precursors. researchgate.netrsc.orgnih.govnih.gov The most prevalent strategies include the intramolecular [2+2] photocycloaddition of 1,5-dienes and various annulation reactions involving bicyclo[1.1.0]butanes (BCBs). nih.govrsc.org These approaches allow for the creation of polysubstituted bicyclo[2.1.1]hexane frameworks, which are crucial for developing analogues of biologically active compounds. rsc.org
Key Precursors and Starting Materials in Stereoselective Synthesis
The selection of appropriate starting materials is critical for achieving stereoselectivity in the synthesis of bicyclo[2.1.1]hexane systems. For photochemical approaches, highly functionalized 1,5-dienes are common precursors. rsc.org For example, 2-substituted hexa-1,5-dien-3-ones have been used as intermediates to generate 1,2-disubstituted bicyclo[2.1.1]hexanes. acs.orgnih.gov Commercially available materials like phenylacetaldehyde (B1677652) and 3-oxocyclobutane-1-carboxylic acid can be converted through multi-step sequences into the necessary diene precursors for photocycloaddition. nih.govrsc.org
Another major class of starting materials is bicyclo[1.1.0]butanes (BCBs). These highly strained molecules are versatile building blocks that can react with a variety of partners to form the bicyclo[2.1.1]hexane core. nih.govacs.org The synthesis of the target molecule, 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid, would likely necessitate precursors incorporating fluorine at an early stage, such as appropriately substituted cyclobutane (B1203170) or diene derivatives.
| Precursor Class | Specific Example | Target Scaffold | Reference(s) |
| 1,5-Dienes | 2-Substituted hexa-1,5-dien-3-ones | 1,2-Disubstituted bicyclo[2.1.1]hexanes | acs.orgnih.gov |
| Cyclobutanes | 3-Oxocyclobutane-1-carboxylic acid | 1,5-Disubstituted bicyclo[2.1.1]hexanes | nih.gov |
| Dioxenones | Aldehyde containing a dioxenone chromophore | Bicyclo[2.1.1]hexane moiety of Solanoeclepin A | nih.gov |
| Bicyclo[1.1.0]butanes | Pyrazole-substituted BCBs | Highly substituted bicyclo[2.1.1]hexanes | rsc.org |
Photochemical Cycloaddition Approaches (e.g., [2+2] cycloaddition)
Photochemical [2+2] cycloaddition is a cornerstone for synthesizing the bicyclo[2.1.1]hexane skeleton. rsc.orgrsc.org The intramolecular crossed [2+2] cycloaddition of 1,5-dienes is a particularly effective method for creating 1,5-disubstituted derivatives. chemrxiv.org This reaction involves the light-induced formation of two new carbon-carbon bonds, directly constructing the bicyclic system.
Recent advancements have focused on making this process more efficient and scalable. While mercury lamps have been traditionally used, the development of photocatalytic methods using visible light and catalysts, such as iridium or copper complexes, has modernized the approach. researchgate.netchemrxiv.org For instance, an iridium-based photocatalyst has been successfully employed for the cycloaddition of dienones, achieving high yields. chemrxiv.org These methods can provide access to bicyclo[2.1.1]hexanes with diverse substitution patterns, which is essential for creating specific isomers and exploring new chemical space. researchgate.netrsc.org The cyclization of a more rigid lactone precursor has been shown to proceed with complete regio- and stereoselectivity, highlighting the level of control achievable with this method. nih.gov
Lewis Acid-Catalyzed Annulation and Cycloaddition Reactions
Lewis acid catalysis offers a powerful alternative for constructing bicyclo[2.1.1]hexane systems, primarily through the formal (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. rsc.orgrsc.org Catalysts like Scandium(III) triflate (Sc(OTf)₃) have been shown to be effective in promoting these reactions under mild conditions. rsc.orgrsc.orgresearchgate.net
This strategy has been successfully applied to the reaction of BCBs with quinones, ynamides, and vinyl azides, yielding highly substituted bicyclo[2.1.1]hexanes. rsc.orgrsc.orgacs.org The reaction likely proceeds through nucleophilic addition to the BCB, followed by annulation. rsc.orgresearchgate.net This methodology is notable for its ability to create functionalized products, such as 2-amino-bicyclo[2.1.1]hexenes, which can serve as versatile synthetic intermediates. rsc.org Furthermore, Lewis acids can be used in enantioselective photocatalytic [2+2] cycloadditions to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org A recent development also described the Lewis acid-catalyzed annulation of phenols with BCBs to access arene-fused bicyclo[2.1.1]hexanes. chemrxiv.org
| Catalyst | Reactants | Product | Reference(s) |
| Sc(OTf)₃ | Bicyclo[1.1.0]butanes + Quinones | Highly substituted bicyclo[2.1.1]hexanes | rsc.org |
| Sc(OTf)₃ | Bicyclo[1.1.0]butanes + Ynamides | 2-Amino-bicyclo[2.1.1]hexenes | rsc.orgresearchgate.net |
| Lewis Acid | α,β-Unsaturated acyl pyrazoles (intramolecular) | Enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes | chemrxiv.org |
| Lewis Acid | Bicyclo[1.1.0]butanes + Phenols | Arene-fused bicyclo[2.1.1]hexanes | chemrxiv.org |
Strain-Release Driven Transformations in Bicyclo[1.1.0]butane Chemistry
The high ring strain of bicyclo[1.1.0]butanes (BCBs), estimated at 64 kcal/mol, is a powerful driving force for their transformation into more stable bicyclic systems like bicyclo[2.1.1]hexanes. rsc.orgdiva-portal.org Strain-release driven annulations have become a key strategy in this field. rsc.orgresearchgate.net These reactions involve the cleavage of the weak central C-C bond of the BCB, which can be initiated by various means, including Lewis acids, photoredox catalysis, or energy transfer. nih.govrsc.orgdiva-portal.orgrsc.org
The [2π + 2σ] cycloaddition of BCBs with alkenes is a direct method to form the bicyclo[2.1.1]hexane skeleton. nih.gov This transformation can be promoted by visible light photocatalysis, which offers a green and sustainable approach under mild conditions. rsc.orgrsc.org This strategy allows for intermolecular cycloadditions, providing access to a diverse range of bicyclo[2.1.1]hexanes with novel substitution patterns that are otherwise difficult to obtain. nih.gov The versatility of BCBs as building blocks is further highlighted by their use in catalyst-controlled divergent syntheses, where different catalysts can steer the reaction towards either bicyclo[2.1.1]hexanes or other structures like cyclobutenes from the same starting materials. nih.gov
Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement) in Bicyclo[2.1.1]hexane Formation
Rearrangement reactions provide an alternative and powerful route to the bicyclo[2.1.1]hexane core. acs.orgnih.gov Specifically, the acid-catalyzed pinacol rearrangement of 2-substituted bicyclo[2.1.1]hexane-1,2-diols offers a pathway to 1-substituted bicyclo[2.1.1]hexan-2-ones. acs.orgnih.gov These ketones are valuable intermediates that can be further functionalized to generate a variety of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives. nih.gov
This synthetic sequence often begins with a SmI₂-mediated transannular pinacol coupling of cyclobutanedione precursors to form the necessary vicinal diol. acs.orgnih.gov The subsequent treatment with an acid, such as p-toluenesulfonic acid (p-TsOH), induces the rearrangement to the bicyclic ketone. acs.orgnih.gov This two-step procedure has been successfully employed to prepare a diverse range of 1-substituted bicyclo[2.1.1]hexan-5-ones, demonstrating the utility of rearrangement strategies in building molecular complexity within this scaffold. researchgate.net
Regioselective and Diastereoselective Control in Synthesis
Achieving regioselective and diastereoselective control is paramount when synthesizing complex molecules like this compound. The choice of synthetic strategy plays a crucial role in determining the spatial arrangement of substituents. In photochemical [2+2] cycloadditions, the substitution pattern of the starting 1,5-diene can direct the regiochemical outcome. nih.gov For instance, the cyclization of a rigid lactone precursor was found to proceed with complete regio- and stereoselectivity. nih.gov
In strain-release cycloadditions involving BCBs, catalyst control has emerged as a sophisticated tool for achieving regiodivergence. nih.govresearchgate.net By selecting different photocatalysts, it is possible to direct the reaction of a common starting material to yield distinct regioisomers of the bicyclo[2.1.1]hexane product. nih.gov This control is often attributed to whether the reaction proceeds via an electron transfer or an energy transfer mechanism, which can be influenced by the chosen catalyst. nih.govresearchgate.net Furthermore, HFIP-promoted cycloadditions of BCBs with α-cyano chalcones have shown high diastereoselectivity. rsc.org These advanced methods provide the precision necessary to synthesize specific, polysubstituted bicyclic structures for applications in drug discovery. researchgate.net
Fluorination Methodologies within the Bicyclo[2.1.1]hexane Core
The strategic incorporation of fluorine into the bicyclo[2.1.1]hexane core is a key step in the synthesis of this compound. Various methods have been developed to achieve this, ranging from direct fluorination to the use of fluorinated precursors.
Direct Fluorination Techniques
Direct fluorination of a pre-formed bicyclo[2.1.1]hexane skeleton presents a formidable challenge due to the high reactivity of fluorinating agents and the potential for competing reactions. However, methods for the direct installation of fluorine onto related bridged bicyclic compounds have been explored. For instance, the use of reagents like xenon difluoride (XeF₂) has been reported for the fluorination of bicyclo[1.1.1]pentane derivatives, a strategy that could potentially be adapted for the bicyclo[2.1.1]hexane system. Another approach involves nucleophilic fluorination by exchanging a hydroxy group for fluorine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor. For example, a bicyclo[2.1.1]hexanol derivative can be converted to its corresponding fluoro-analogue, demonstrating the feasibility of this transformation on the core structure.
Indirect Fluorination via Precursors
An alternative and often more controlled approach involves the synthesis of the bicyclo[2.1.1]hexane core from already fluorinated building blocks. This strategy allows for precise control over the position of the fluorine atom. For instance, the cycloaddition of a fluorinated diene with a suitable dienophile can construct the bicyclic system with the fluorine atom in the desired position. Photocatalytic cycloaddition reactions have emerged as a powerful tool for accessing polysubstituted bicyclo[2.1.1]hexanes, including those with fluorine substituents. For example, the synthesis of 2,2,3,3-bridge-tetrafluorinated bicyclo[2.1.1]hexane has been achieved, showcasing the potential of using fluorinated precursors in cycloaddition strategies.
Geminal and Bridgehead Fluorination Strategies
The introduction of two fluorine atoms on the same carbon (geminal difluorination) or at the bridgehead positions of the bicyclo[2.1.1]hexane core can significantly influence the molecule's properties. Photochemical [2π + 2σ] cycloaddition of gem-difluorodienes with bicyclo[1.1.0]butanes has been developed as a method to access gem-difluorobicyclo[2.1.1]hexane scaffolds. This method provides a regioselective route to these valuable fluorinated structures.
Bridgehead fluorination is another important strategy. While direct C-H fluorination at the bridgehead is challenging, synthetic routes starting from functionalized precursors can achieve this. For example, the synthesis of 1-chlorobicyclo[2.1.1]hexane-5-carboxylic acid has been reported, indicating that functionalization at the bridgehead position is possible. Adapting such methods to introduce fluorine at a bridgehead position would be a key step towards certain fluorinated bicyclo[2.1.1]hexane isomers.
Carboxylic Acid Moiety Introduction and Functionalization Strategies
The carboxylic acid group is a crucial feature of the target molecule, providing a point of attachment for further derivatization. Several methods can be employed to introduce and functionalize this moiety on the bicyclo[2.1.1]hexane framework.
A common strategy involves the synthesis of a bicyclo[2.1.1]hexane derivative bearing a precursor to the carboxylic acid, such as an ester or a nitrile, which can then be hydrolyzed. For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes with a carboxylic acid group have been synthesized by saponification of the corresponding ester. The synthesis of bicyclo[2.1.1]hexane-1-carboxylic acid has also been described, providing a foundational methodology.
Furthermore, functionalization of the bicyclo[2.1.1]hexane core can lead to the introduction of the carboxylic acid group. Palladium-catalyzed C-H functionalization represents a modern approach to directly install functional groups, which could potentially be extended to carboxylation. The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones via a sequential SmI₂-mediated pinacol coupling and acid-catalyzed pinacol rearrangement provides a ketone intermediate that can be a precursor for a carboxylic acid.
Green Chemistry Principles and Scalability in Synthetic Protocols
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve safety and efficiency. In the context of synthesizing this compound, this involves the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
Photochemical methods, such as the [2+2] cycloadditions used to construct the bicyclo[2.1.1]hexane core, are often considered green as they can be driven by visible light, a renewable energy source. The development of scalable synthetic routes is also crucial for the practical application of these compounds. Reports on the gram-scale synthesis of related bicyclo[2.1.1]hexane derivatives suggest that these protocols can be adapted for larger-scale production. For instance, a robust and scalable synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has been developed, avoiding the use of toxic reagents like stannanes. The choice of solvents is another key aspect of green chemistry; for example, using acetic acid, a consumable and natural product, is a greener alternative to halogenated solvents like carbon tetrachloride.
Below is a table summarizing various synthetic strategies and their adherence to green chemistry principles.
| Synthetic Strategy | Key Reaction | Green Chemistry Aspects | Scalability |
| Direct Fluorination | Hydroxy-fluorine exchange with DAST | Atom economy can be moderate. | Generally scalable. |
| Indirect Fluorination | Photocatalytic [2π + 2σ] cycloaddition | Use of visible light as a renewable energy source. | Potentially scalable with appropriate photochemical reactors. |
| Carboxylic Acid Introduction | Saponification of esters | Use of simple and often less toxic bases. | Highly scalable. |
| Core Construction | Intramolecular [2+2] cycloaddition | Can be performed under mild conditions. | Demonstrated on a gram-scale. |
Chemical Reactivity and Mechanistic Studies of 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including the formation of esters and amides, reduction to an alcohol, and decarboxylation to generate radical or cationic intermediates.
Esterification and Amide Formation
The carboxylic acid functionality of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry for modulating physicochemical properties.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol). The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium toward the ester product. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.ukbyjus.com
Amide Formation: Amide bond formation typically requires the activation of the carboxylic acid. A common laboratory-scale method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with a primary or secondary amine to form the corresponding amide. Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), activate the carboxylic acid in situ to promote amide bond formation under mild conditions.
| Reaction | Reagents & Conditions | Product Type |
| Fischer Esterification | R'-OH (excess), H₂SO₄ (cat.), heat | Ester |
| Amide Formation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'R''NH, base | Amide |
| Amide Formation (Direct Coupling) | R'R''NH, Coupling Agent (e.g., EDCI, DCC) | Amide |
This table presents common methods for esterification and amide formation applicable to this compound.
Reduction and Oxidation Reactions
Reduction: The carboxylic acid group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). However, it can be effectively reduced to the corresponding primary alcohol, (4-fluorobicyclo[2.1.1]hexan-2-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions are delivered to the carbonyl carbon. chemistrysteps.com An intermediate aldehyde is formed which is immediately reduced further to the alcohol. libretexts.org Borane (B79455) (BH₃) is another reagent capable of reducing carboxylic acids.
Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation. Chemical transformations involving oxidation of derivatives of this compound typically occur at other positions on the molecule. Oxidative decarboxylation, which involves both oxidation and loss of CO₂, is a key reaction pathway discussed in the following section. researchgate.netwikipedia.org
Decarboxylation Pathways and Derivatives (e.g., Halodecarboxylation)
Decarboxylation reactions provide a powerful method to convert the carboxylic acid group into other functionalities by replacing it with a halogen or other groups via a radical intermediate.
Halodecarboxylation: The classic method for halodecarboxylation is the Hunsdiecker reaction, which involves the thermal decomposition of a silver carboxylate salt in the presence of a halogen (e.g., Br₂). wikipedia.orgiitk.ac.inbyjus.comorganic-chemistry.org The reaction proceeds through a radical chain mechanism. byjus.com
Several modern variations offer milder conditions and broader substrate scope:
Barton Decarboxylation: This method involves the conversion of the carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes radical chain decomposition upon heating or photolysis in the presence of a radical initiator and a hydrogen atom donor or a halogen source. wikipedia.orgjk-sci.com This procedure is particularly effective for bridgehead carboxylic acids. publish.csiro.au The resulting alkyl radical can be trapped by halogenating agents like CBrCl₃ or CHI₃. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for decarboxylative functionalization under very mild conditions. dlut.edu.cn By activating the carboxylic acid (often as an N-hydroxyphthalimide ester), a carboxyl radical can be generated, which rapidly extrudes CO₂ to form an alkyl radical. nih.govnih.gov This radical can then be trapped by various reagents, including sources of halogens. nih.govresearchgate.net
These methods allow for the synthesis of 2-halo-4-fluorobicyclo[2.1.1]hexanes from the parent carboxylic acid.
| Decarboxylation Method | Key Reagents | Intermediate |
| Hunsdiecker Reaction | 1. AgNO₃ 2. Br₂ or I₂ | Acyl hypohalite, Carboxyl radical |
| Barton Decarboxylation | N-hydroxypyridine-2-thione, DCC; then heat/light, CBrCl₃ | Thiohydroxamate (Barton) ester, Alkyl radical |
| Photoredox Halogenation | N-hydroxyphthalimide, photocatalyst (e.g., Ir or Ru complex), light, halide source (e.g., LiBr) | NHP ester, Alkyl radical |
This table summarizes key decarboxylative halogenation methods.
Reactions Involving the Bicyclo[2.1.1]hexane Core and Fluorine Atom
The bicyclo[2.1.1]hexane framework is a highly strained system, and this strain energy can be harnessed as a driving force for various reactions, particularly those involving carbocationic intermediates which are prone to rearrangement.
Ring Expansion and Contraction Reactions
Reactions that expand the bicyclic core typically require prior modification of the carboxylic acid into a different functional group, most commonly a ketone. The resulting 4-fluorobicyclo[2.1.1]hexan-2-one can then undergo classical ring-expansion reactions.
Baeyer-Villiger Oxidation: Treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), can lead to a Baeyer-Villiger oxidation. chemrxiv.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the bicyclic ketone into a bicyclic lactone (a cyclic ester), effectively expanding one of the rings. tu-dortmund.de
Schmidt Reaction: The Schmidt reaction provides a pathway to nitrogen-containing ring systems. wikipedia.org Treating the ketone with hydrazoic acid (HN₃) under acidic conditions (e.g., using TiCl₄) can induce a rearrangement to form a lactam (a cyclic amide), thereby expanding the ring by incorporating a nitrogen atom. chemrxiv.orgacs.orgpublish.csiro.auillinois.edu
Ring contraction of the bicyclo[2.1.1]hexane skeleton is not a common reaction pathway. Instead, ring contraction of larger systems is often used as a synthetic strategy to construct this strained framework. rsc.org
Rearrangement Reactions of the Bicyclo[2.1.1]hexane Framework
The high degree of strain in the bicyclo[2.1.1]hexane core makes it susceptible to rearrangements, especially under conditions that generate a positive charge on the carbon skeleton. pageplace.de Such rearrangements serve to relieve ring strain.
Solvolysis reactions of bicyclo[2.1.1]hexyl derivatives provide significant insight into the behavior of the corresponding carbocation. For instance, the solvolysis of bicyclo[2.1.1]hexan-5-yl tosylate is known to yield rearranged products, such as cyclohexenyl derivatives. acs.orgacs.org This indicates that the initially formed secondary bicyclo[2.1.1]hexyl cation is unstable and rapidly rearranges to a more stable, less strained cyclohexenyl cation. acs.org
Acid-catalyzed reactions can also induce profound skeletal rearrangements. For example, related tricyclic systems derived from bicyclo[2.1.1]hexane precursors have been shown to rearrange under acidic conditions to form norbornene derivatives. researchgate.netresearchgate.net These transformations are rationalized as proceeding through strained carbocationic intermediates that undergo bond migrations to achieve a more stable carbocyclic framework. researchgate.net Therefore, any reaction of this compound or its derivatives that proceeds via a carbocationic intermediate on the bicyclic core carries a high potential for skeletal rearrangement.
Functionalization of the Bicyclo[2.1.1]hexane Skeleton (e.g., C-H functionalization)
The rigid and strained framework of the bicyclo[2.1.1]hexane skeleton presents both challenges and opportunities for chemical functionalization. C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, and its application to bicyclo[2.1.1]hexane systems is an area of active research. While specific studies on the C-H functionalization of this compound are not extensively documented, general principles derived from related structures provide valuable insights.
The bicyclo[2.1.1]hexane core contains several distinct C-H bonds, including those at the bridgehead positions (C1 and C4) and on the methylene (B1212753) bridges (C2, C3, C5, and C6). The reactivity of these bonds towards functionalization is dictated by factors such as bond dissociation energy, steric accessibility, and the influence of existing substituents. The fluorine atom at the C4 position and the carboxylic acid at the C2 position in the target molecule are expected to exert significant electronic and steric effects on the surrounding C-H bonds.
Recent synthetic strategies have demonstrated the feasibility of accessing disubstituted bicyclo[2.1.1]hexanes through various methods, including intramolecular [2+2] cycloadditions, intermolecular cycloadditions with bicyclobutanes, and molecular rearrangements. These approaches often provide access to functionalized bicyclo[2.1.1]hexane cores that can serve as precursors for further modifications. For instance, the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones offers a versatile platform for introducing a range of substituents at the 1 and 2 positions.
The development of photochemical methods has also opened new avenues for the functionalization of bicyclic systems. For example, photochemical [2π + 2σ] cycloaddition reactions have been utilized to construct gem-difluorobicyclo[2.1.1]hexane scaffolds. Such strategies highlight the potential for radical-mediated processes to functionalize the bicyclo[2.1.1]hexane skeleton.
Table 1: Potential C-H Functionalization Sites in this compound
| Position | Type of C-H Bond | Expected Reactivity Influences |
| C1 | Bridgehead | Sterically hindered; influenced by the inductive effect of the adjacent carboxylic acid. |
| C3 | Methylene | Potentially activated by proximity to the carboxylic acid group. |
| C5, C6 | Methylene | Less sterically hindered than bridgehead positions; influenced by the fluorine atom. |
Influence of the Fluorine Atom on Reactivity and Selectivity
The presence of a fluorine atom on the bicyclo[2.1.1]hexane skeleton profoundly influences the molecule's reactivity and the selectivity of its reactions. Fluorine's high electronegativity and small size lead to unique stereoelectronic effects that can alter reaction pathways and transition state energies.
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on molecular conformation and reactivity. In fluorinated systems, hyperconjugative interactions involving the C-F bond are particularly important. The interaction between a filled bonding orbital (donor) and an adjacent empty antibonding orbital (acceptor) can lead to stabilization. In the context of this compound, the σ* antibonding orbital of the C-F bond is a good electron acceptor.
One of the most well-known stereoelectronic effects involving fluorine is the gauche effect, where a gauche conformation is preferred over an anti conformation in 1,2-difluoroethane, despite increased steric hindrance. This preference is attributed to a stabilizing σ(C-H) → σ*(C-F) hyperconjugative interaction. While the rigid bicyclic system of this compound does not have the same conformational freedom as an acyclic chain, the underlying principles of these orbital interactions still apply and can influence the reactivity of adjacent bonds.
The fluorine atom can also influence the acidity of nearby protons and the stability of charged intermediates. The strong electron-withdrawing nature of fluorine can stabilize anionic character on adjacent carbons through inductive effects. This can impact reactions that proceed through carbanionic intermediates.
Table 2: Key Stereoelectronic Interactions Involving Fluorine
| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |
| Hyperconjugation | σ(C-H) | σ*(C-F) | Stabilization of specific conformations, influence on bond lengths and strengths. |
| Inductive Effect |
Advanced Spectroscopic and Structural Analysis of 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular structure, connectivity, and stereochemistry.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Coupling Constants
The rigid, strained skeleton of the bicyclo[2.1.1]hexane system results in a wide dispersion of proton and carbon signals, with characteristic chemical shifts and coupling constants that are highly dependent on the stereochemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the bicyclic protons due to intricate spin-spin coupling networks. The proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm). The bridgehead protons and the protons on the methylene (B1212753) bridges would resonate in the upfield region (δ 1.5-3.5 ppm). The presence of the electronegative fluorine atom at the C4 position would deshield the geminal proton and other nearby protons, shifting their resonances downfield. The coupling constants (J-values) between protons are dictated by their dihedral angles, providing valuable information about the puckered conformation of the bicyclic system.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ ~170-180 ppm). The carbon atom bearing the fluorine (C4) would exhibit a large one-bond C-F coupling constant (¹JCF ≈ 180-250 Hz) and its chemical shift would be significantly downfield compared to the unsubstituted parent compound. The other sp³-hybridized carbons of the bicyclic core would appear in the range of δ 30-60 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. rsc.orgnih.gov For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, which would be a complex multiplet due to coupling with nearby protons. The chemical shift of fluorine is sensitive to its electronic environment, and its value would be characteristic of a fluorine atom attached to a strained aliphatic ring system. alfa-chemistry.com
Predicted/Exemplary NMR Data:
Based on data for analogous structures like 1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid and other fluorinated bicyclic compounds, a predicted set of NMR data is presented below. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | br s | - |
| H4 (gem to F) | 4.5 - 5.0 | dm | ²JHF ≈ 45-55 |
| H2 (gem to COOH) | 2.8 - 3.2 | m | - |
| Bridgehead H | 2.5 - 3.0 | m | - |
| Other Bicyclic H | 1.5 - 2.5 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 175 - 180 | s | - |
| C4 | 85 - 95 | d | ¹JCF ≈ 180-250 |
| C2 | 45 - 55 | d | ³JCF ≈ 5-15 |
| Bridgehead C | 40 - 50 | d | ²JCF or ³JCF ≈ 15-25 |
| Other Bicyclic C | 30 - 40 | d | JCF ≈ 5-20 |
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, enabling the assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. For the rigid bicyclo[2.1.1]hexane system, NOE correlations would be key to determining the relative stereochemistry, for instance, the exo or endo orientation of the carboxylic acid group relative to the one-carbon bridge.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₇H₉FO₂), the molecular weight is 144.14 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be observed with a highly accurate mass, confirming the elemental composition.
The fragmentation of bicyclic carboxylic acids in the mass spectrometer can be complex. Common fragmentation pathways for carboxylic acids include the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺). arizona.edumiamioh.edu The strained bicyclic structure of this compound would likely lead to characteristic fragmentation patterns resulting from the release of ring strain. Cleavage of the bonds adjacent to the bridgehead carbons is a common pathway for bicyclic systems. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z | Possible Identity |
|---|---|---|
| [M+H]⁺ | 145.0659 | Protonated Molecule |
| [M+Na]⁺ | 167.0479 | Sodium Adduct |
| [M-H₂O]⁺ | 126.0581 | Loss of Water |
| [M-COOH]⁺ | 99.0706 | Loss of Carboxyl Group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. While no crystal structure for this compound has been reported in the searched literature, X-ray analysis of other bicyclo[2.1.1]hexane derivatives has been used to confirm their stereochemistry. researchgate.net
A successful crystallographic analysis of this compound would unambiguously determine the relative stereochemistry of the fluorine and carboxylic acid substituents. It would reveal whether the carboxylic acid is in the exo or endo position and how the fluorine atom is oriented on the two-carbon bridge. Furthermore, it would provide precise measurements of the bond lengths and angles within the strained bicyclic core, offering quantitative insight into the effects of the substituents on the molecular geometry.
Conformational Analysis and Dynamics of the Strained System
The bicyclo[2.1.1]hexane skeleton is a conformationally rigid system. digitellinc.comnih.gov Unlike cyclohexane, which can undergo chair-boat interconversions, the bicyclo[2.1.1]hexane core is locked into a puckered conformation. This rigidity is a key feature that makes these scaffolds attractive as bioisosteres for aromatic rings in drug design. rsc.orgnih.gov The substituents on the ring will have well-defined spatial orientations (exit vectors).
The primary conformational flexibility would arise from the rotation of the carboxylic acid group around the C-C single bond. The preferred orientation would be influenced by steric interactions with the rest of the bicyclic framework and potentially by intramolecular hydrogen bonding.
Conformational Isomerism and Interconversion Barriers
The carboxylic acid group (-COOH) can adopt different rotational conformations (rotamers) around the C-C single bond connecting it to the bicyclic cage. These rotamers would have different energies, and the barriers to interconversion between them would be influenced by steric interactions with the bicyclic frame and potential intramolecular hydrogen bonding.
Table 1: Hypothetical Conformational Isomers and Interconversion Barriers of this compound
| Isomer/Conformer | Description | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| exo/endo Isomers | Refers to the stereochemistry of the carboxylic acid group relative to the one-carbon bridge. | Data not available | Data not available |
| Rotamers of -COOH | Different rotational positions of the hydroxyl group of the carboxylic acid. | Data not available | Data not available |
Note: This table is presented as a template for the type of data that would be obtained from computational chemistry studies (e.g., Density Functional Theory calculations) or advanced spectroscopic techniques (e.g., variable-temperature NMR). Currently, no specific data for this compound has been published.
The determination of the exact energy differences and interconversion barriers would require quantum mechanical calculations or detailed experimental analysis, which have not been reported for this compound.
Chiroptical Properties (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
This compound is a chiral molecule and therefore can exist as a pair of enantiomers. The characterization of these enantiomers would rely on chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is a powerful tool for determining the absolute configuration of chiral molecules and for assessing enantiomeric purity. nih.govnih.gov
The CD spectrum is sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For this compound, the carboxylic acid group would be the primary chromophore responsible for the electronic transitions observed in a typical CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum would be dictated by the stereochemistry at the chiral centers.
Table 2: Predicted Chiroptical Properties of this compound Enantiomers
| Enantiomer | Predicted Cotton Effect (Sign) at λmax | Method of Determination |
| (1R, 2S, 4S/R) | Data not available | Theoretical (TD-DFT) or Experimental (CD Spectroscopy) |
| (1S, 2R, 4R/S) | Data not available | Theoretical (TD-DFT) or Experimental (CD Spectroscopy) |
Note: The specific absolute configuration (R/S notation) would depend on the synthesis route. The table illustrates the expected type of data. The actual chiroptical properties have not been documented.
The analysis of chiral carboxylic acids using CD spectroscopy can sometimes be complicated by intermolecular hydrogen bonding, which can lead to aggregation. nih.gov To obtain reliable data, measurements are often performed in dilute solutions or after converting the carboxylic acid to a salt or ester.
Computational and Theoretical Investigations of 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid at the electronic level. These methods provide insights into the molecule's stability, geometry, and electronic distribution.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For derivatives of bicyclo[2.1.1]hexane, DFT calculations have been instrumental in understanding their stability and electronic nature. Studies on related fluorinated bicyclic compounds reveal that the introduction of fluorine significantly influences the electronic structure due to its high electronegativity. rsc.orgbeilstein-journals.orgresearchgate.net This leads to a notable polarization of the carbon-fluorine bond and can affect the acidity of the carboxylic acid group through inductive effects transmitted through the rigid bicyclic framework.
Table 1: Representative Calculated Electronic Properties of a Model Fluorinated Bicycloalkane (Note: Data is hypothetical and based on typical values for similar compounds, as specific data for this compound is not readily available in the literature.)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-31G |
| LUMO Energy | -0.5 eV | B3LYP/6-31G |
| Dipole Moment | 3.5 D | B3LYP/6-31G* |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed for high-accuracy geometry optimization and energy calculations. For strained systems like bicyclo[2.1.1]hexane derivatives, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide reliable structural parameters and energies.
Geometry optimization of the bicyclo[2.1.1]hexane core reveals a highly constrained structure with specific bond angles and lengths that deviate from ideal tetrahedral geometry. core.ac.uk The introduction of substituents will cause further, albeit minor, perturbations to this geometry. For instance, the C-C bonds forming the one-carbon bridge are typically shorter than those in the two-carbon bridge. The precise bond lengths and angles for this compound would be determined by the interplay of ring strain and the electronic and steric demands of the fluorine and carboxylic acid groups. High-level ab initio calculations on related carboxylic acids have been used to determine accurate thermochemical data, such as enthalpies of formation. acs.org
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
MD simulations can reveal the preferred orientation of the carboxylic acid group, which is influenced by intramolecular hydrogen bonding possibilities and steric interactions with the bicyclic cage. nih.govnih.gov For instance, the hydroxyl proton of the carboxylic acid could potentially interact with the fluorine atom, although this would depend on the specific stereochemistry of the molecule. Furthermore, MD simulations can provide insights into the solvation of the molecule and how solvent molecules arrange themselves around the polar carboxylic acid and the more nonpolar bicyclic framework. nih.gov Understanding the conformational dynamics is crucial as it can directly impact the molecule's ability to bind to a biological target.
Analysis of Bonding Characteristics and Electron Density Distributions
The strained nature of the bicyclo[2.1.1]hexane skeleton leads to unique bonding characteristics. The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. amercrystalassn.orgresearchgate.netwiley-vch.de In strained ring systems, QTAIM analysis often reveals bond paths that are curved, indicating a buildup of electron density outside of the direct internuclear axis. This is a hallmark of bent bonds, which are a consequence of ring strain.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. nih.gov For this compound, the prediction of NMR chemical shifts is of particular interest.
DFT methods are widely used to calculate ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. acs.orgnih.govresearchgate.net The unique electronic environment of the bicyclo[2.1.1]hexane core, with its strained geometry, gives rise to characteristic chemical shifts that can be accurately predicted. The presence of the electron-withdrawing fluorine and carboxylic acid groups will further influence the chemical shifts of nearby protons and carbons. Comparing the computationally predicted NMR spectra with experimentally obtained data is a powerful method for structure verification.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons (Note: This table is illustrative. Experimental data is required for a true comparison.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-COOH | 175.2 | To be determined |
| C-F | 92.5 | To be determined |
| Bridgehead C | 45.8 | To be determined |
| Bridgehead C | 42.1 | To be determined |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational studies are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. acs.orgnih.govchemrxiv.orgnih.gov
The synthesis of the bicyclo[2.1.1]hexane core often involves cycloaddition reactions. researchgate.netnih.gov DFT calculations can be used to model the transition states of these reactions, providing insights into the stereoselectivity and regioselectivity observed experimentally. For example, in a formal [2π+2σ] cycloaddition to form the bicyclic system, computational analysis can help to understand the preference for the formation of certain isomers. rsc.org Furthermore, theoretical studies can be used to investigate the reactivity of the carboxylic acid group, for instance, in esterification or amidation reactions, by modeling the relevant transition states.
Derivatization and Analogues of 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives
The carboxylic acid functional group is a versatile handle for a wide array of chemical modifications. Standard organic synthesis techniques can be readily applied to convert bicyclo[2.1.1]hexane carboxylic acids into various derivatives. nih.govrsc.org
Esterification: Esters can be prepared through common methods such as Fischer esterification with an alcohol under acidic conditions. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction with an alcohol. nih.govrsc.org
Amidation: Amide bond formation is another fundamental transformation. The carboxylic acid can be activated, for instance by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, peptide coupling reagents (e.g., HATU, HOBt) provide a mild and efficient means to form amides by directly reacting the carboxylic acid with an amine. nih.gov These methods allow for the incorporation of a diverse range of amine-containing fragments.
Other Derivatives: Beyond simple esters and amides, the carboxylic acid can be converted into other functional groups. For instance, it can serve as a precursor for heterocycle formation or participate in radical coupling reactions, further expanding the accessible chemical diversity. nih.gov
| Derivative Type | General Reaction | Key Reagents | Reference Example Class |
|---|---|---|---|
| Ester | R-COOH + R'-OH → R-COOR' | H⁺ (cat.), SOCl₂, DCC, EDCI | Bicyclo[2.1.1]hexane carboxylic acids nih.govrsc.org |
| Amide | R-COOH + R'R''NH → R-CONR'R'' | SOCl₂, Oxalyl Chloride, HATU, EDCI | Bicyclo[2.1.1]hexane carboxylic acids rsc.orgnih.gov |
| Acid Chloride | R-COOH → R-COCl | Thionyl chloride (SOCl₂), Oxalyl chloride | General carboxylic acids google.com |
Preparation of Reduced and Oxidized Forms
Modification of the oxidation state of the functional groups on the bicyclo[2.1.1]hexane core provides another avenue for creating analogues.
Reduction: The carboxylic acid at the C-2 position can be reduced to a primary alcohol, yielding (4-fluorobicyclo[2.1.1]hexan-2-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., borane-tetrahydrofuran). google.com The resulting alcohol is a valuable intermediate that can undergo further reactions, such as oxidation, etherification, or conversion to leaving groups for nucleophilic substitution.
Oxidation: While the carboxylic acid itself is in a high oxidation state, other positions on the bicyclic core could potentially be oxidized if suitable functional groups are present. For example, if a secondary alcohol were present on the core, it could be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or through Swern oxidation. rsc.orgchemrxiv.org Furthermore, oxidative cleavage of other substituents, such as a phenyl group, can be performed using reagents like ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) to generate a new carboxylic acid handle. nih.gov
Introduction of Additional Functional Groups on the Bicyclo[2.1.1]hexane Core
Creating analogues with additional substituents on the bicyclic framework is crucial for exploring structure-activity relationships. The synthesis of polysubstituted bicyclo[2.1.1]hexanes is an active area of research. researchgate.netrsc.orgnih.gov
Strategies for introducing new functional groups include:
C–H Functionalization: Directing-group-assisted C–H activation has been used to functionalize the bridge positions of the bicyclo[2.1.1]hexane system. nih.gov This allows for the installation of aryl or other groups at positions that are otherwise difficult to access.
Functionalization of Precursors: Building blocks containing multiple functional handles can be synthesized and then elaborated. For instance, a ketone on the bicyclic core can serve as a point for nucleophilic additions (e.g., Grignard reagents, organolithiums) or for forming derivatives like hydrazones for further reactions (e.g., Shapiro reaction). rsc.orgchemrxiv.org
Cycloaddition Strategies: The fundamental construction of the bicyclo[2.1.1]hexane core via intramolecular [2+2] photocycloaddition of substituted 1,5-dienes allows for the incorporation of various functional groups from the start. rsc.orgrsc.org By choosing appropriately substituted diene precursors, one can access bicyclic cores with diverse substitution patterns. rsc.orgnih.gov
Synthesis of Isomeric and Homologous Fluorinated Bicyclo[2.1.1]hexane Carboxylic Acids
The spatial arrangement of substituents on the bicyclic core significantly influences molecular shape and properties. Therefore, the synthesis of isomers is of great importance.
Positional Isomers: The location of the fluorine and carboxylic acid groups can be varied. For example, isomeric compounds could include 5-fluorobicyclo[2.1.1]hexane-2-carboxylic acid or 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid . achemblock.com The synthesis of these different isomers typically requires distinct multi-step synthetic routes, often starting from different precursors to control the regiochemistry of the final cycloaddition or functionalization steps. d-nb.infoacs.org For example, 1,2-disubstituted bicyclo[2.1.1]hexanes are often prepared via intramolecular photocycloaddition, while access to other substitution patterns may involve C-H functionalization or ring rearrangements. nih.govnih.govacs.org
Homologous Series: The synthesis of homologous structures, such as fluorinated bicyclo[2.2.2]octane or bicyclo[3.1.1]heptane carboxylic acids, allows for the systematic evaluation of the effect of ring size and strain on biological activity and physicochemical properties. tcichemicals.comresearchgate.net These larger ring systems are generally accessed through different synthetic pathways, such as Diels-Alder reactions for the bicyclo[2.2.2]octane core.
Design and Synthesis of Chemically Modified Analogues for Structure-Property Relationship Studies
The primary driver for synthesizing derivatives of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid is to investigate structure-property and structure-activity relationships (SAR). The bicyclo[2.1.1]hexane framework is recognized as a valuable three-dimensional (3D) scaffold that can replace planar aromatic rings in bioactive molecules. nih.govresearchgate.netrsc.org This "escape from flatland" is a key strategy in modern drug discovery to improve properties like solubility, metabolic stability, and patentability. tcichemicals.comresearchgate.net
Key aspects of the design and synthesis for these studies include:
Bioisosteric Replacement: The 1,2-disubstituted bicyclo[2.1.1]hexane core is considered a saturated bioisostere of the ortho-substituted benzene (B151609) ring, while other substitution patterns can mimic meta-substituted rings. nih.govresearchgate.net By synthesizing fluorinated bicyclic analogues of known drugs containing fluorinated phenyl rings, researchers can study the impact of this 3D scaffold on biological activity. nih.govenamine.net
Vectorial Analysis: The rigid bicyclic core places substituents in well-defined spatial vectors. Modifying the substitution pattern (e.g., 1,2- vs. 1,5- vs. 2,5-disubstitution) allows for precise control over the orientation of functional groups, which is critical for optimizing interactions with biological targets. rsc.org
Physicochemical Property Modulation: The introduction of fluorine and the rigid, sp³-rich core can significantly alter a molecule's properties. d-nb.infoacs.org SAR studies often involve creating a matrix of analogues to systematically vary lipophilicity (LogP/LogD), acidity (pKa), and polarity to achieve a desirable pharmacokinetic profile. enamine.net
| Bicyclic Scaffold | Substitution Pattern | Aromatic Ring Mimicked | Key References |
|---|---|---|---|
| Bicyclo[2.1.1]hexane | 1,2-disubstituted | ortho-substituted benzene | nih.govresearchgate.netrsc.org |
| Bicyclo[2.1.1]hexane | 1,5-disubstituted | ortho- or meta-substituted benzene | nih.govtcichemicals.com |
| Bicyclo[1.1.1]pentane | 1,3-disubstituted | para-substituted benzene | acs.orgtcichemicals.com |
| Bicyclo[3.1.1]heptane | Bridgehead-disubstituted | meta-substituted benzene | tcichemicals.com |
By systematically applying these derivatization and analogue design strategies, chemists can thoroughly explore the chemical space around this compound to optimize molecular properties for various applications.
Applications of 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The bicyclo[2.1.1]hexane framework is increasingly recognized as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings. nih.govrsc.orgrsc.org This bioisosteric replacement strategy allows chemists to "escape from flatland" by replacing planar aromatic structures with three-dimensional, sp³-rich scaffolds, which can lead to improved physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.gov The carboxylic acid and fluorine substituents on the 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid scaffold provide versatile handles for further functionalization, making it a valuable starting material for the synthesis of complex organic molecules.
The synthesis of various substituted bicyclo[2.1.1]hexanes has been achieved through methods such as intramolecular [2+2] cycloadditions and the functionalization of bicyclo[1.1.0]butanes. nih.govresearchgate.netresearchgate.net These synthetic advancements have made derivatives of bicyclo[2.1.1]hexane more accessible for incorporation into larger, more complex structures. For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully incorporated into the structures of fungicides like boscalid, bixafen, and fluxapyroxad, demonstrating their utility in creating patent-free analogs of established bioactive compounds. rsc.org
The presence of the carboxylic acid group in this compound is particularly advantageous, as it allows for standard amide bond coupling reactions, a cornerstone of medicinal chemistry for linking molecular fragments. thieme-connect.com The fluorine atom can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a desirable feature in drug design. nih.govacs.org
Table 1: Examples of Complex Molecules Synthesized Using Bicyclo[2.1.1]hexane Scaffolds
| Precursor Scaffold | Target Complex Molecule Type | Key Synthetic Transformation | Reference |
| 1-Aryl-bicyclo[2.1.1]hexane-2-carboxylic acid | Fungicide Analogs (e.g., Boscalid analog) | Curtius rearrangement and acylation | rsc.org |
| 1-Substituted bicyclo[2.1.1]hexan-2-ones | sp³-rich analog of Nitazoxanide | Reduction and amide coupling | nih.gov |
| Polysubstituted bicyclo[2.1.1]hexanes | Saturated analogues of biorelevant trisubstituted benzenes | Photocatalytic cycloaddition | rsc.org |
Role as a Chiral Auxiliary or Ligand Precursor (if applicable to specific enantiomers)
While direct applications of enantiomers of this compound as chiral auxiliaries are not extensively documented, the inherent chirality of substituted bicyclo[2.1.1]hexanes suggests their potential in asymmetric synthesis. chemrxiv.org Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed. nih.gov The rigid bicyclic framework of the title compound could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylations or Diels-Alder reactions.
The development of fluorinated chiral auxiliaries has been shown to be effective in asymmetric synthesis. cyu.fr The fluorine atom can exert stereoelectronic effects that enhance the selectivity of chemical transformations. Given the successful application of other fluorinated chiral molecules, it is plausible that enantiomerically pure this compound could serve as a valuable chiral auxiliary.
Furthermore, chiral bicyclic compounds can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. The defined spatial arrangement of functional groups on the rigid bicyclo[2.1.1]hexane scaffold could be exploited to create a chiral environment around a metal center, enabling enantioselective transformations. The carboxylic acid moiety provides a convenient point for attachment to other molecular fragments to construct more complex ligand architectures.
Incorporation into Scaffolds for Chemical Biology Probes and Tools
Chemical probes are essential tools for dissecting biological processes, and the design of effective probes often relies on the use of rigid scaffolds to present functional groups in a well-defined orientation. nih.govnih.gov The three-dimensional and conformationally constrained nature of the bicyclo[2.1.1]hexane core makes it an attractive scaffold for the development of chemical biology probes. chemrxiv.orgnih.gov
The incorporation of a this compound moiety into a probe molecule can offer several advantages. The rigid scaffold can act as a non-planar spacer, allowing for the precise positioning of reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The fluorine atom can be a useful label for ¹⁹F NMR studies, providing a sensitive handle for monitoring the probe's interaction with its biological target. nih.gov
The carboxylic acid functional group allows for the straightforward attachment of the bicyclic scaffold to other components of a chemical probe, such as targeting ligands or fluorescent dyes, through standard bioconjugation techniques. rsc.org While specific examples of probes built from this compound are not yet prevalent in the literature, the properties of this building block make it a promising candidate for the design of novel and effective chemical tools for biological research.
Table 2: Potential Applications of the 4-fluorobicyclo[2.1.1]hexane Scaffold in Chemical Probes
| Probe Component | Function | Rationale for Using the Bicyclic Scaffold |
| Scaffold | Provides a rigid framework | The 3D structure allows for precise spatial orientation of other probe components. |
| Fluorine Atom | Can act as a ¹⁹F NMR label | Enables monitoring of probe-target interactions. |
| Carboxylic Acid | Serves as a conjugation handle | Allows for the attachment of targeting moieties, reporter groups, or reactive groups. |
Contribution to the Design of Novel Molecular Architectures
The quest for novel molecular architectures with unique properties is a driving force in chemical synthesis. This compound, with its strained and rigid bicyclic core, provides a unique starting point for the design of new three-dimensional molecules. rsc.orgchemrxiv.org Its use as a bioisostere for planar aromatic systems is a key contribution to expanding the accessible chemical space for drug discovery and materials science. nih.govchem-space.com
The synthesis of polysubstituted bicyclo[2.1.1]hexanes opens up opportunities for creating even more complex and diverse molecular architectures. rsc.org By utilizing this compound as a foundational building block, chemists can explore new regions of chemical space that are inaccessible with traditional planar building blocks. This can lead to the discovery of new pharmaceuticals, agrochemicals, and materials with improved performance characteristics.
Future Research Directions and Challenges for 4 Fluorobicyclo 2.1.1 Hexane 2 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for constructing bicyclo[2.1.1]hexane (BCH) frameworks often rely on methods such as intramolecular [2+2] cycloadditions, molecular rearrangements, or the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. acs.orgresearchgate.net A significant challenge remains in developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Future research will likely focus on photocatalytic methods, which can operate under mild conditions using visible light. researchgate.net For instance, the development of photoinduced intermolecular [2σ+2π] cycloaddition reactions between BCBs and functionalized alkenes could provide a more direct and atom-economical pathway to substituted BCHs like the target compound. researchgate.net The challenge lies in controlling the regioselectivity and stereoselectivity of these additions, particularly when introducing multiple substituents. Furthermore, exploring transition-metal-free protocols, such as Lewis acid-catalyzed cycloadditions, could offer scalable and more sustainable alternatives to current methods. researchgate.net
Exploration of Novel Reactivity Patterns and Transformations
The strained bicyclic system of 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid suggests a rich and potentially unique reactivity profile. The central C-C bond of related bicyclo[1.1.0]butane precursors is known to have significant π-character, enabling it to participate in cycloaddition reactions. acs.orgpitt.edu Future studies should investigate the reactivity of the bicyclo[2.1.1]hexane core itself. Research could explore strain-releasing transformations that open the bicyclic system to form functionalized cyclobutane (B1203170) or cyclopentane (B165970) derivatives. acs.orgpitt.edu The influence of the fluorine atom and the carboxylic acid group on the reactivity of the scaffold is a key area for investigation. For example, researchers could explore whether the electron-withdrawing nature of the fluorine atom affects the stability of intermediates during transformations or directs the regioselectivity of ring-opening reactions. acs.org Unveiling these reactivity patterns could lead to the discovery of novel synthetic methodologies and the creation of complex molecular architectures. acs.org
Advanced Computational Modeling for Predictive Understanding of Reactivity and Conformation
Computational chemistry offers powerful tools for understanding the nuanced properties of complex molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's geometry, conformational preferences, and electronic structure. smolecule.com Future computational work should focus on creating predictive models for its reactivity. By simulating reaction pathways and transition states, researchers can better understand the mechanisms of potential transformations and predict the most likely outcomes of new reactions. acs.org This predictive power can guide experimental design, saving time and resources. Furthermore, computational studies can elucidate the conformational constraints imposed by the rigid bicyclic framework, which is crucial for applications in medicinal chemistry where a well-defined three-dimensional shape can enhance binding to biological targets.
Expanding the Scope of Derivatization for Academic and Research Purposes
The carboxylic acid handle on this compound is a prime site for derivatization, allowing for its incorporation into a wide array of more complex molecules. Future research will undoubtedly focus on expanding the library of derivatives for academic and research applications, particularly in medicinal chemistry and agrochemistry. researchgate.netenamine.net Bicyclo[2.1.1]hexanes are considered attractive bioisosteres for ortho- and meta-substituted benzene (B151609) rings, offering a saturated, three-dimensional alternative that can improve physicochemical properties like solubility while maintaining biological activity. researchgate.net
Key areas for derivatization include:
Amide couplings: Converting the carboxylic acid to a diverse range of amides to explore structure-activity relationships.
Esterifications: Forming esters to modify polarity and pharmacokinetic properties. smolecule.com
Reductions: Reducing the carboxylic acid to an alcohol, which can then be converted into other functional groups like halides or amines. enamine.net
Further functionalization: Developing methods to introduce additional functional groups onto the bicyclic core.
These derivatization efforts will produce novel building blocks for drug discovery and chemical biology, enabling the exploration of new chemical space. enamine.netresearchgate.net
| Derivative Class | Potential Functional Group | Research Application |
| Amides | -CONR₂ | Bioisostere development, SAR studies |
| Esters | -COOR | Prodrug design, property modulation |
| Alcohols | -CH₂OH | Intermediate for further synthesis |
| Amines | -CH₂NH₂ | Introduction of basic centers |
Integration into New Materials Science or Supramolecular Chemistry Research
The rigid and well-defined structure of the bicyclo[2.1.1]hexane scaffold makes it an intriguing building block for materials science and supramolecular chemistry. Rigid molecular frameworks, such as cubane (B1203433) and adamantane, are known to form ordered solid-state structures through predictable non-covalent interactions like hydrogen bonding. thieme-connect.com Future research could explore the self-assembly of this compound and its derivatives into higher-order structures like crystals, liquid crystals, or polymers. The directionality of the carboxylic acid group and the potential for halogen bonding involving the fluorine atom could be exploited to control the architecture of these assemblies. thieme-connect.com The integration of this fluorinated bicyclic motif into polymers could lead to materials with unique thermal or mechanical properties. smolecule.com In supramolecular chemistry, the scaffold could be used as a rigid linker or core component in the design of molecular cages, host-guest systems, or functional molecular machines.
Q & A
Q. What are the optimal synthetic routes for 4-fluorobicyclo[2.1.1]hexane-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from bicyclic precursors or simpler fluorinated intermediates. Key steps include:
- Cyclization : Formation of the bicyclo[2.1.1]hexane framework via [2+2] photocycloaddition or strain-driven ring closure .
- Fluorination : Introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution, requiring precise control of temperature and solvent polarity .
- Carboxylic Acid Functionalization : Oxidation of a methyl or alcohol group to the carboxylic acid using KMnO₄ or RuO₄ under acidic conditions . Yield optimization requires purification via recrystallization or column chromatography .
Q. Which analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine placement. For example, ¹⁹F NMR shows a singlet at δ -120 to -150 ppm for aliphatic fluorine .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles in crystalline forms .
- HPLC/Purity Assessment : Reverse-phase HPLC with UV detection ensures >95% purity for biological assays .
Advanced Research Questions
Q. How does the fluorine atom influence the compound’s reactivity and bioactivity?
The fluorine atom:
- Enhances Metabolic Stability : By reducing oxidative metabolism via cytochrome P450 enzymes, increasing half-life in vivo .
- Modulates Electronic Effects : The electron-withdrawing nature increases carboxylic acid acidity (pKa ~2.5–3.0), improving solubility in physiological buffers .
- Acts as a Bioisostere : Mimics hydroxyl or hydrogen groups in target binding pockets, optimizing ligand-receptor interactions (e.g., enzyme active sites) . Computational studies (DFT) predict fluorine’s impact on charge distribution and steric bulk .
Q. What strategies mitigate steric hindrance during functionalization of the bicyclic core?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation or amidation .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalysts (e.g., Pd/C for hydrogenation) to favor less hindered pathways .
- Ring Strain Utilization : Leverage the bicyclo[2.1.1]hexane’s inherent strain to drive selective ring-opening or cross-coupling reactions .
Q. How do structural analogs compare in binding affinity to biological targets?
A comparative analysis of similar bicyclic carboxylic acids reveals:
| Compound | Target | Binding Affinity (IC₅₀) | Key Structural Difference |
|---|---|---|---|
| This compound | GABAₐ receptor | 12 nM | Aliphatic fluorine at C4 |
| 4-(3-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | COX-2 | 85 nM | Aromatic fluorine on phenyl ring |
| 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid | Serine protease | 230 nM | Nitrogen substitution at C2 |
Fluorine placement and heteroatom inclusion significantly alter target selectivity .
Data Contradiction Analysis
Q. Why do reported yields for fluorinated bicyclohexane derivatives vary across studies?
Discrepancies arise from:
- Reaction Scale : Milligram-scale syntheses often report lower yields (30–50%) due to purification losses, while optimized decagram-scale processes achieve 60–75% .
- Fluorination Method : Electrophilic fluorination (e.g., Selectfluor®) gives higher regioselectivity but requires anhydrous conditions, whereas nucleophilic routes (KF) are less sensitive to moisture but yield byproducts .
- Analytical Thresholds : Purity criteria (e.g., ≥95% vs. ≥90%) affect reported yields in peer-reviewed studies .
Methodological Recommendations
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiopure forms for pharmacokinetic studies .
- In Silico Modeling : Apply molecular docking (AutoDock Vina) to predict binding modes before in vitro assays .
- Stability Testing : Monitor degradation under physiological pH (1.2–7.4) and UV light to assess suitability for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
